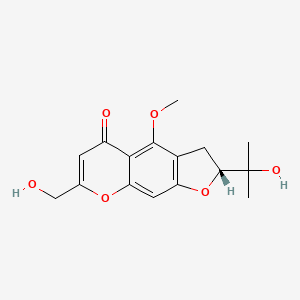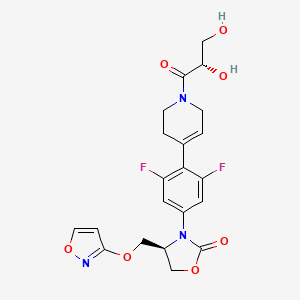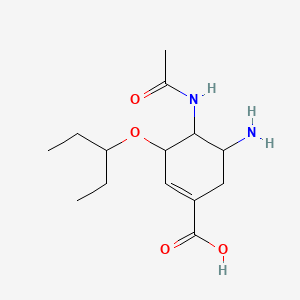
cimifugin,(S)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cimifugin is a bioactive compound primarily derived from the roots of Saposhnikovia divaricata, a traditional Chinese medicinal herb. It is known for its anti-inflammatory, analgesic, and anti-allergic properties. Cimifugin has been widely studied for its potential therapeutic applications, particularly in the treatment of allergic diseases and inflammatory conditions .
準備方法
Synthetic Routes and Reaction Conditions: Cimifugin can be isolated from the roots of Saposhnikovia divaricata through various extraction methods. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantitative analysis and isolation of cimifugin. The roots are typically extracted with methanol or ethanol, followed by purification using HPLC .
Industrial Production Methods: In industrial settings, cimifugin is often extracted using large-scale solvent extraction techniques. The roots of Saposhnikovia divaricata are ground into a fine powder and subjected to solvent extraction using methanol or ethanol. The extract is then concentrated and purified using chromatographic techniques to obtain cimifugin in its pure form .
化学反応の分析
Types of Reactions: Cimifugin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cimifugin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce cimifugin.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the cimifugin molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cimifugin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学的研究の応用
Cimifugin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a reference compound in chromatographic studies to develop and validate analytical methods for the quantification of bioactive compounds in herbal medicines .
Biology:
- Studied for its anti-inflammatory and immunomodulatory effects in cellular and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various biological systems .
Medicine:
- Investigated for its potential therapeutic applications in treating allergic diseases, such as allergic rhinitis and atopic dermatitis. Cimifugin has been found to alleviate allergic symptoms and reduce inflammation by modulating immune responses .
Industry:
- Used in the development of herbal formulations and dietary supplements aimed at providing anti-inflammatory and anti-allergic benefits. Cimifugin is also explored for its potential use in skincare products due to its anti-inflammatory properties .
作用機序
Cimifugin exerts its effects through various molecular targets and pathways:
SIRT2 Modulation: Cimifugin has been shown to modulate the expression of Sirtuin 2 (SIRT2), a protein involved in regulating inflammation and cell survival.
Inhibition of NF-κB Signaling: Cimifugin suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response.
Reduction of Pro-inflammatory Cytokines: Cimifugin decreases the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-13 (IL-13), and interleukin-31 (IL-31), thereby mitigating inflammation and allergic responses.
類似化合物との比較
Cimifugin can be compared with other similar compounds derived from Saposhnikovia divaricata and related plants:
Norcimifugin: Similar to cimifugin, norcimifugin is another bioactive compound found in Saposhnikovia divaricata.
Prim-O-glucosylcimifugin: This compound is a glucoside derivative of cimifugin and exhibits similar biological activities.
Cimifugin-4’-O-[6’'-feruloyl]-β-D-glucopyranoside: A novel compound isolated from Cimicifuga foetida, it possesses strong anti-tumor, anti-inflammatory, and antiviral properties.
Cimifugin stands out due to its well-documented anti-inflammatory and anti-allergic effects, making it a valuable compound for further research and therapeutic development.
特性
分子式 |
C16H18O6 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC名 |
(2R)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m1/s1 |
InChIキー |
ATDBDSBKYKMRGZ-CYBMUJFWSA-N |
異性体SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |
正規SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)


![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
